

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Cefixime Quantification

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Compound of Interest

Compound Name: Wincef

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Cefixime in pharmaceutical dosage forms and biological matrices. The described protocol offers excellent linearity, accuracy, and precision, making it suitable for routine quality control, stability studies, and pharmacokinetic analysis. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient means of Cefixime quantification.

Introduction

Cefixime is a third-generation cephalosporin antibiotic widely used to treat a variety of bacterial infections.[1][2][3] Accurate and reliable quantification of Cefixime is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that is extensively used for the determination of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity.[4][5] This document provides a comprehensive guide to a validated HPLC method for Cefixime quantification, including detailed experimental protocols and data presentation.

Chromatographic Conditions

A variety of chromatographic conditions have been successfully employed for the quantification of Cefixime. The following table summarizes a selection of validated methods, offering flexibility for laboratory-specific instrumentation and requirements.

Parameter	Method 1	Method 2	Method 3	Method 4
Column	C18 (4.6 x 250 mm, 5 µm)[6][7]	KROMASIL 100 C-18 (15 mm x 0.46 mm, 5 µm) [1]	Zorbax SB-C18 (100 x 4.6mm, 5µm)[8]	Phenomenex ODS (250 x 4.6 mm, 5 µm)[9]
Mobile Phase	Water: Acetonitrile (85:15 v/v) with 0.5% Formic Acid[6][7]	Methanol: 0.1% aqueous Formic Acid (70:30 v/v) [1]	A: 0.5M KH ₂ PO ₄ in water, B: Acetonitrile (Gradient)[8]	10 mM Disodium Hydrogen Phosphate (pH 6.3) : Methanol (75:25 v/v)[9]
Flow Rate	1.2 mL/min[6][7]	1.0 mL/min[1]	1.0 mL/min[8]	1.0 mL/min[9]
Detection Wavelength	254 nm[6]	Not Specified	280 nm[8]	289 nm[9]
Injection Volume	20 µL[6]	20 µL[1]	Not Specified	Not Specified
Column Temperature	Ambient[6]	Not Specified	40°C[8]	Not Specified
Retention Time	~11.1 min[6]	~3.3 min[1]	Not Specified	~6.8 min[9]

Method Validation Summary

The presented HPLC method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[5][10] The key validation parameters are summarized below, demonstrating the method's suitability for its intended purpose.

Validation Parameter	Result
Linearity Range	0.1 - 1000 µg/mL[6], 5 - 100 µg/mL[9], 60 - 140 µg/mL
Correlation Coefficient (r ²)	> 0.999[3][6][9]
Accuracy (% Recovery)	94.5% - 97.1%[6], 98.2%[2]
Precision (% RSD)	< 2%[10]
Limit of Detection (LOD)	5 ng/mL (in plasma)[2], 59.3 ng/mL[3]
Limit of Quantitation (LOQ)	15 ng/mL (in plasma)[2], 179.8 ng/mL[3]

Experimental Protocols

Preparation of Standard Solutions

- Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Cefixime reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or mobile phase) and make up to the volume.[1]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 5, 10, 20, 50, 100 µg/mL).[9]

Preparation of Sample Solutions (from Tablets)

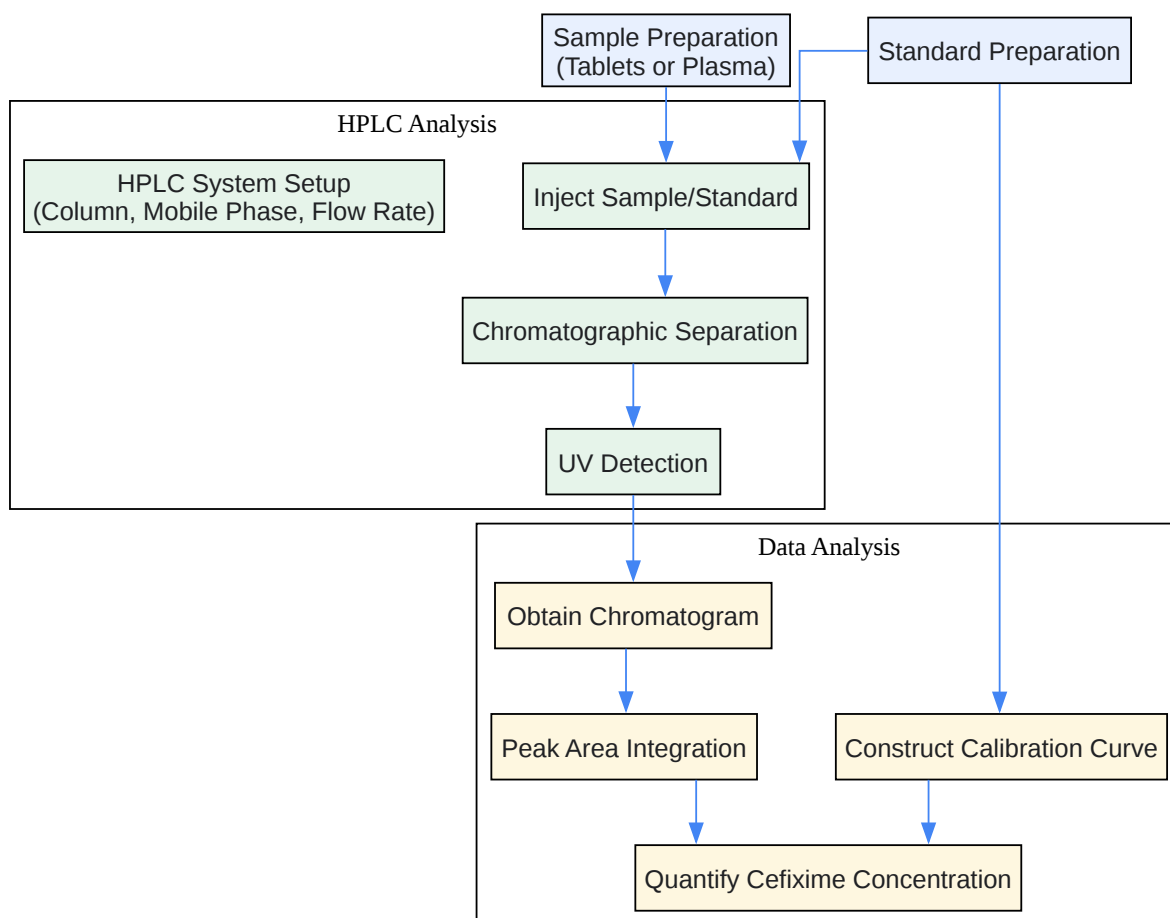
- Tablet Powder: Weigh and finely powder a representative number of tablets (e.g., 20) to ensure homogeneity.[8]
- Sample Stock Solution: Accurately weigh a portion of the tablet powder equivalent to a specific amount of Cefixime (e.g., 50 mg) and transfer it to a 100 mL volumetric flask.[8]
- Extraction: Add approximately 50 mL of diluent (e.g., a mixture of mobile phase components) and sonicate for 10-15 minutes to ensure complete dissolution of the drug.[8]
- Dilution: Make up the volume with the diluent and mix well.

- Filtration: Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.[6]
- Working Sample Solution: Further dilute the filtered solution with the mobile phase to a concentration within the calibration curve range.

Preparation of Sample Solutions (from Human Plasma)

- Protein Precipitation: To 150 µL of plasma sample, add 12 µL of perchloric acid (75%), 400 µL of methanol, and 100 µL of acetonitrile.[2]
- Vortexing: Vortex the mixture for 20 seconds to precipitate the plasma proteins.[2]
- Centrifugation: Centrifuge the mixture at 15,000 x g for 20 minutes.[2]
- Injection: Collect the supernatant and inject 50 µL directly into the HPLC system.[2]

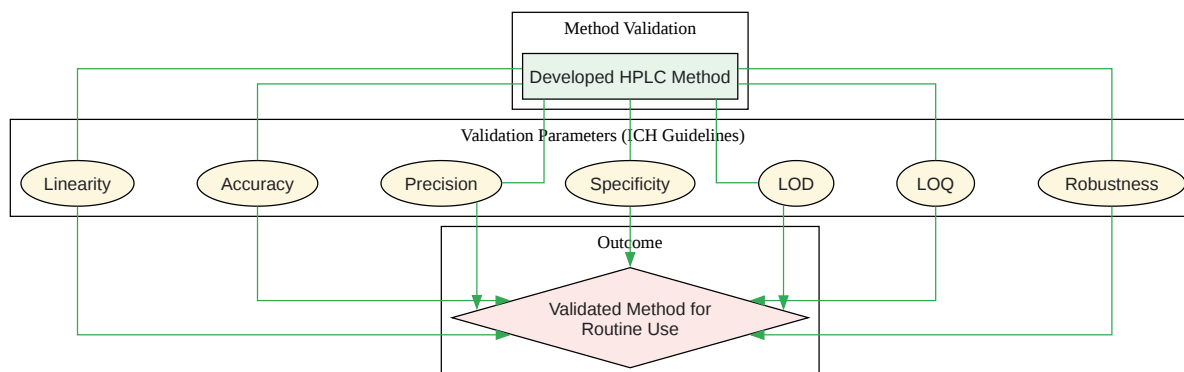
Experimental Workflow



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Caption: Workflow for Cefixime quantification using HPLC.

Logical Relationship of Method Validation



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Caption: Key parameters for HPLC method validation.

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